![molecular formula C17H20N4O B2573665 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797249-29-6](/img/structure/B2573665.png)
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It belongs to the class of organic compounds known as N-acylpyrrolidines .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The structure of the compound was confirmed using spectral data .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed . The compound was synthesized as a white powder with a melting point of 85–87°C .科学的研究の応用
Synthesis and Characterization
- Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation technique for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl)benzamide, and others. This method is highlighted for its simplicity, effectiveness, and low cost, making it promising for quality control of similar compounds (Ye et al., 2012).
Bioactivity Studies
Antineoplastic Properties : Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally similar to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide, showed promising results in Phase I clinical trials for chronic myelogenous leukemia (CML) in China. The study identified main metabolites and metabolic pathways of flumatinib in humans, providing insights into its pharmacokinetics and potential therapeutic effects (Gong et al., 2010).
Histone Deacetylase Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a small molecule histone deacetylase (HDAC) inhibitor with selective efficacy against HDACs 1-3 and 11. It demonstrates significant antitumor activity both in vitro and in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Anti-Angiogenic and DNA Cleavage Activities : Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and characterized for their ability to inhibit in vivo angiogenesis and exhibit DNA cleavage activities. These compounds demonstrated significant potential as anticancer agents through their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis and Antimicrobial Activity : Research on 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides revealed significant antimicrobial activity against several strains of microbes. This demonstrates the versatility of this compound derivatives in the development of new antimicrobial agents (Desai et al., 2016).
作用機序
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases .
Mode of Action
It is suggested that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Related compounds have been shown to inhibit angiogenesis and induce dna cleavage .
Pharmacokinetics
It is suggested that similar compounds with a tpsa >140 a o are expected to have poor oral bioavailability .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
特性
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(14-7-3-1-4-8-14)19-13-15-18-10-9-16(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNBBWYQVQNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。